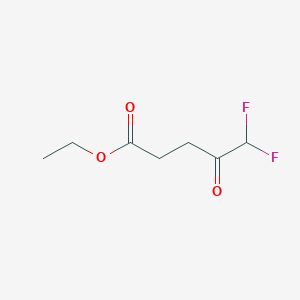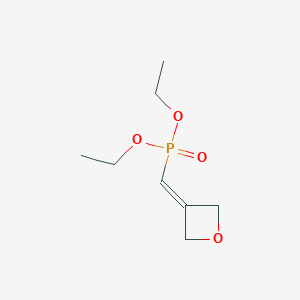
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid (CFMPA) is a carboxylic acid with a unique structure and a wide range of applications in scientific research. It is a colorless solid with a melting point of 74-76°C and a boiling point of 172-174°C. It is soluble in water, ethanol, and other organic solvents. CFMPA is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, CFMPA has been studied for its potential therapeutic applications in medicine.
Wissenschaftliche Forschungsanwendungen
Beta-Glycosidation of Sterically Hindered Alcohols
- Application : This compound serves as a steering group in the Schmidt glycosidation reaction, facilitating the glycosidation of sterically hindered alcohols under mild acidic conditions. This process yields glycoside products with high yield and beta-selectivity, without forming orthoester side products. The ester is easily cleaved under mild basic conditions (Szpilman & Carreira, 2009).
Synthesis of Biologically Active Anticancer Drugs
- Application : 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an important intermediate in synthesizing biologically active anticancer drugs. An optimized synthesis method for this compound has been developed, proving crucial in the production of these medications (Jianqing Zhang et al., 2019).
Chiral Separations in Pharmaceutical Chemistry
- Application : The compound plays a role in the chiral supercritical fluid chromatography (SFC) of racemic acids. It aids in the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids by SFC without using acidic additives. This process is vital for pharmaceutical chemistry, particularly in separating chiral compounds (Wu et al., 2016).
Novel Synthesis of Related Compounds
- Application : This compound has been used in the novel synthesis of various related compounds, which are integral to the preparation of pesticides and other important chemical entities. The synthesis techniques developed provide new pathways for creating valuable derivatives (Xiao-hua Du et al., 2005).
Synthesis of Calcium Antagonist Intermediates
- Application : This chemical is crucial in synthesizing intermediates for calcium antagonists like mibefradil. These intermediates are key components in drugs that affect calcium channels, which have various therapeutic applications (Yvo Crameri et al., 1997).
Anticancer Activity
- Application : Research has focused on synthesizing and evaluating the anticancer activity of derivatives of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid. These studies contribute to the development of new anticancer drugs (Liu Ying-xiang, 2007).
Pharmaceutical Compound Development
- Application : This compound has been used in the photo-degradation study of pharmaceutical compounds. Understanding its behavior under photo-degradation provides valuable insights for the stability and efficacy of drugs (Lianming Wu et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGQRMGKUXHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















